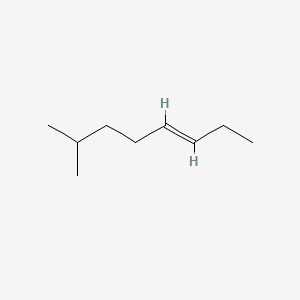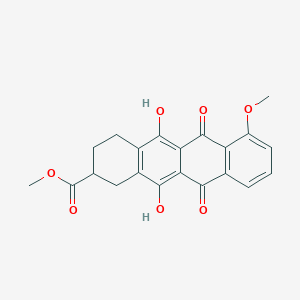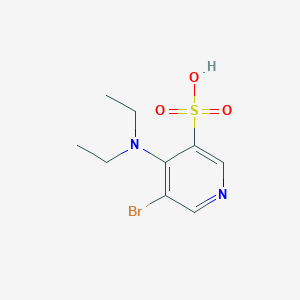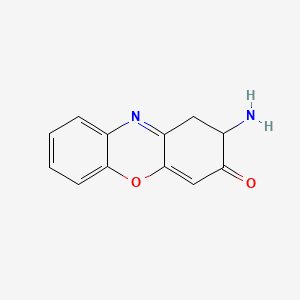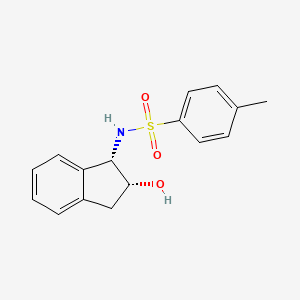
Zataroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zataroside B involves the extraction from natural sources, particularly from the plant Zataria multiflora . The extraction process typically involves the use of hydroethanolic solvents to obtain the compound in its pure form . The reaction conditions for the synthesis include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of advanced extraction techniques such as supercritical fluid extraction to enhance yield and purity . The extracted compound is then purified using chromatographic methods to obtain this compound with a purity of ≥90% .
Chemical Reactions Analysis
Types of Reactions
Zataroside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The glycoside moiety can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides . These products have varying biological activities and applications in different fields .
Scientific Research Applications
Zataroside B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other glycoside derivatives.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the production of nutraceuticals and natural products.
Mechanism of Action
The mechanism of action of Zataroside B involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of parasites by interfering with the synthesis of pyrimidine nucleotides or by altering membrane permeability . Additionally, this compound has been shown to inhibit tumor cell proliferation and exhibit anticancer activity in animal models .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zataroside B include:
- Dianchinenoside B
- Polystachoside
- Licoagroside B
- 7-Hydroxy-6-methoxydihydroflavonol
Uniqueness
This compound is unique due to its specific glycoside structure and its broad spectrum of biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting tumor cell proliferation and exhibiting antifungal properties .
Properties
Molecular Formula |
C16H24O7 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methyl-5-propan-2-ylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-7(2)9-5-11(8(3)4-10(9)18)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
XFPSRAYOBUHKRV-IBEHDNSVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




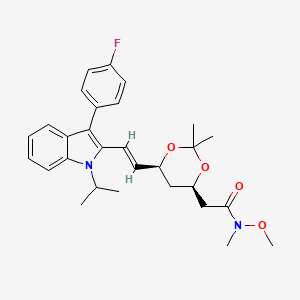
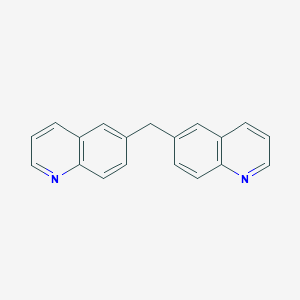
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)

